(1-Aminocyclooctyl)acetic acid

Description

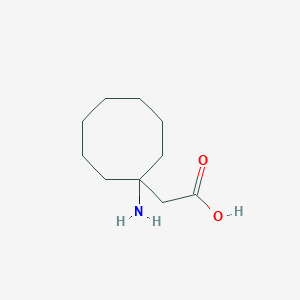

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclooctyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-10(8-9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDQYMRVKKWZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308291 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-97-5 | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58885-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminocyclooctyl Acetic Acid and Its Derivatives

De Novo Synthetic Routes for the Core Structure

De novo synthesis, the creation of complex molecules from simple precursors, is a fundamental approach for constructing (1-Aminocyclooctyl)acetic acid. nih.govwikipedia.org This involves the strategic formation of the cyclooctane (B165968) ring and the subsequent or concurrent introduction of the amino acid functionality.

Strategic Approaches to Cyclooctyl Ring Formation

The formation of the eight-membered cyclooctane ring is a key challenge in the synthesis of this compound. Several methodologies can be employed for this purpose:

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can be used to form the cyclooctene (B146475) ring from a suitable diene precursor. Subsequent reduction of the double bond yields the cyclooctane skeleton. researchgate.net

[2+2+2] Cycloaddition: Rhodium-catalyzed [2+2+2] cycloaddition reactions of diynes with a dehydroamino acid derivative can provide a direct route to functionalized cyclic amino acid precursors. jst.go.jp

Transannular Reactions: The conformational flexibility of cyclooctane derivatives makes them prone to transannular reactions, which can be exploited to form complex polycyclic structures or introduce functionality across the ring. mdpi.com

Photochemical Isomerization: Functionalized trans-cyclooctenes, useful as bioorthogonal reagents, can be synthesized via photochemical isomerization of their cis-isomers. nih.govnih.govresearchgate.net This method often involves trapping the trans-isomer with a silver salt to drive the equilibrium. nih.govresearchgate.net

Introduction of the Amino Acid Moiety

Once the cyclooctane ring is formed, or during its construction, the amino acid portion must be introduced. Common methods include:

Strecker Synthesis: This classical method involves the reaction of a ketone (cyclooctanone in this case) with an amine and cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. This is a convenient route for preparing quaternary amino acids. chim.it

Bucherer-Bergs Reaction: Similar to the Strecker synthesis, this reaction utilizes a ketone, ammonium (B1175870) carbonate, and a cyanide source to produce a hydantoin, which can then be hydrolyzed to the desired α,α-disubstituted amino acid. chim.it

Alkylation of Glycine (B1666218) Equivalents: Chiral nickel(II) complexes of Schiff bases derived from glycine can be alkylated to produce a variety of α,α-disubstituted amino acids. The nickel complex acts as both a protecting group and a chiral auxiliary, guiding the stereochemical outcome of the alkylation. researchgate.net

Nitrene C-H Insertion: Intramolecular nitrene C-H insertion into a C(sp³)-H bond adjacent to a carboxylic acid derivative offers a direct route to α-amino acids. nih.gov

Protecting Group Strategies in Synthesis

The synthesis of amino acids requires the use of protecting groups for both the amino and carboxyl functionalities to prevent unwanted side reactions, such as polymerization during activation for peptide coupling. researchgate.net

The selection of protecting groups is crucial for a successful multi-step synthesis. An orthogonal protection strategy, where one group can be removed selectively in the presence of others, is often employed. organic-chemistry.org

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) researchgate.netorganic-chemistry.org |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) researchgate.net |

| α-Amino | Benzyloxycarbonyl | Z | Hydrogenolysis researchgate.net |

| Carboxyl | Benzyl (B1604629) ester | Bn | Hydrogenolysis researchgate.net |

| Carboxyl | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) researchgate.net |

For α,α-disubstituted amino acids, the choice of protecting group can also influence the solubility and reactivity of the molecule. The Boc group is commonly used for the amino function due to its stability to a wide range of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The Fmoc group is another popular choice, particularly in solid-phase peptide synthesis, due to its lability towards bases. researchgate.net Carboxyl groups are often protected as benzyl or tert-butyl esters, which can be removed under conditions that are compatible with the chosen amino-protecting group.

Asymmetric Synthesis and Enantiomeric Control

Asymmetric synthesis, the preparation of a chiral product in an unequal amount of stereoisomers, is of paramount importance in the synthesis of biologically active molecules. slideshare.netuwindsor.ca For this compound, which possesses a chiral center at the α-carbon, controlling the stereochemistry is a critical aspect of its synthesis.

Several strategies can be employed to achieve enantiomeric control:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in For instance, chiral Ni(II) complexes derived from a chiral ligand like (S)-N-(benzylprolyl)aminobenzophenone (BPB) can be used to synthesize enantiomerically pure α,α-disubstituted amino acids. researchgate.net

Chiral Catalysts: The use of a chiral catalyst can induce enantioselectivity in a reaction. For example, catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters using a chiral iridium complex can produce enantioenriched α,α-disubstituted amino acid derivatives. rsc.org Similarly, chiral zirconium catalysts have been used for enantioselective aldol (B89426) reactions to produce anti-β-hydroxy-α-amino acid derivatives. organic-chemistry.org

Stereodivergent Synthesis: In some cases, it is possible to control the configuration of the stereocenter by using different chiral catalysts. An Ir/Cu-catalyzed α-allylation of imine esters allows for the synthesis of all stereoisomers of α,α-disubstituted α-amino acids by selecting the appropriate catalyst. organic-chemistry.org

The enantiomeric excess (e.e.), a measure of the stereoselectivity, is a key parameter in asymmetric synthesis. du.ac.in High e.e. values are desirable to ensure that the final product is enriched in the desired enantiomer.

Synthesis of Structural Analogs and Functionalized Derivatives

The synthesis of structural analogs and functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with improved properties.

Modifications to the Cyclooctyl Ring System

Modifying the cyclooctyl ring can lead to a diverse range of analogs. This can involve the introduction of substituents, changes in the ring size, or the incorporation of heteroatoms.

Functionalization of Existing Cyclooctane Rings: The search for simple methods to functionalize a pre-existing cyclooctane ring is an important area of research. mdpi.com Reactions such as oxirane ring-opening provide a powerful tool for the regio- and stereoselective synthesis of polyfunctional cyclooctane derivatives. mdpi.com

Synthesis of Functionalized trans-Cyclooctenes: trans-Cyclooctenes are valuable reagents in bioorthogonal chemistry. nih.govnih.gov Methods have been developed for the synthesis of various functionalized trans-cyclooctenes, including those with amine and carboxylic acid derivatives. nih.gov

Synthesis of Fused Ring Systems: The cyclooctane ring can be used as a scaffold to construct fused heterocyclic systems, such as pyrazines and quinoxalines. researchgate.net

Domino Reactions: The unique conformational properties of cyclooctane derivatives can be exploited in domino reactions, where a single event triggers a cascade of transformations to form complex polycyclic structures. mdpi.com For instance, the ring-opening of bis(oxiranes) with a trans-orientation can lead to intramolecular nucleophilic attack and the formation of new O-containing rings. mdpi.com

The ability to synthesize a wide variety of analogs of this compound is crucial for its development as a lead compound in drug discovery.

Variations in the Carboxylic Acid Side Chain

Modification of the carboxylic acid moiety of this compound is a key strategy for altering its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These transformations are fundamental in the development of derivatives, particularly in the context of creating prodrugs to enhance pharmacokinetic profiles. While specific literature on this compound is limited, established synthetic protocols for analogous compounds, most notably the structurally similar gabapentin (B195806), provide a clear blueprint for these variations. The primary modifications include esterification, amidation, and reduction to the corresponding primary alcohol.

Esterification

The conversion of the carboxylic acid to an ester is a common and versatile modification. This can be achieved through several well-established methods.

Acid-Catalyzed Esterification: A straightforward approach involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst. For gabapentin, a standard procedure uses thionyl chloride (SOCl₂) in an alcohol like ethanol (B145695) to directly produce the corresponding ethyl ester hydrochloride salt. google.com This method is efficient for preparing simple alkyl esters.

Coupling Agent-Mediated Esterification: For more sensitive substrates or complex alcohols, coupling agents are employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of an ester bond by activating the carboxylic acid. nih.gov Other modern coupling reagents used in peptide synthesis, like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), have also proven effective for esterifying carboxylic acids with both aliphatic alcohols and phenols. organic-chemistry.org

Prodrug Synthesis: Esterification is a cornerstone of prodrug design. Mutual prodrugs of gabapentin have been synthesized by linking it to non-steroidal anti-inflammatory drugs (NSAIDs) via glycol spacers. nih.govnih.gov This involves a two-step process: first, the NSAID is esterified with a glycol, and then the remaining hydroxyl group of the glycol spacer is coupled to the carboxylic acid of a protected gabapentin molecule. nih.gov This strategy creates a single chemical entity designed to release two active drugs upon hydrolysis in the body. nih.govnih.gov

Amidation

The synthesis of amides from the carboxylic acid side chain is another important transformation, yielding derivatives with altered polarity and hydrogen bonding capabilities.

Coupling Reagents: The most common method for amide bond formation involves the use of peptide coupling reagents. The carboxylic acid is activated in situ and then reacted with a primary or secondary amine. While one study reported the chemoselective acylation of the amino group of gabapentin without affecting the carboxyl group, the reverse reaction—amidation of the carboxylic acid—can be achieved using standard condensation agents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate). jst.go.jporganic-chemistry.org

One-Pot Procedures: Efficient, multi-step, one-pot syntheses have been developed for gabapentin analogs that include an amidation step. openmedicinalchemistryjournal.com A typical sequence involves initial esterification of the carboxylic acid, followed by reaction with an acyl chloride (e.g., nicotinoyl chloride hydrochloride) in the presence of a base like triethylamine (B128534) to form the amide from the amino group, demonstrating the sequential modification of both functional groups. openmedicinalchemistryjournal.com This highlights that the carboxylic acid can be readily converted to other derivatives as part of a larger synthetic scheme.

Reduction to Primary Alcohol

Reducing the carboxylic acid group to a primary alcohol (-CH₂CH₂OH) significantly changes the molecule's properties, removing the acidic character and introducing a primary hydroxyl group for further functionalization.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and their derivatives, such as esters and amides, directly to primary alcohols or amines, respectively. britannica.commasterorganicchemistry.com The reaction with a carboxylic acid first involves an acid-base reaction to form a carboxylate salt, followed by reduction to the primary alcohol. masterorganicchemistry.com

Selective Reducing Systems: To avoid the high reactivity of LiAlH₄ and potential side reactions, milder and more selective methods have been developed. A combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) is effective for the selective reduction of carboxylic acids to alcohols. acs.org Another efficient protocol involves the activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P®), followed by reduction with NaBH₄. core.ac.uk This method has been successfully applied to various N-protected amino acids, yielding the corresponding amino alcohols in high yields without racemization. core.ac.uk

The following table summarizes the key synthetic transformations for modifying the carboxylic acid side chain, based on methodologies established for analogous cyclic amino acids.

| Type of Variation | Synthetic Method/Reagents | Resulting Side Chain | Comments/Context |

| Esterification | Thionyl chloride (SOCl₂) in alcohol (e.g., EtOH) | -CH₂COOR | A direct, acid-catalyzed method demonstrated for gabapentin synthesis. google.com |

| DCC/DMAP or TBTU with an alcohol or phenol | -CH₂COOR | Utilizes standard coupling agents for mild and efficient ester formation. nih.govorganic-chemistry.org | |

| Glycol spacer and coupling agents (e.g., DCC/DMAP) | -CH₂COO-(CH₂)n-O-Drug | A strategy for creating mutual prodrugs, as shown with gabapentin and NSAIDs. nih.govnih.gov | |

| Amidation | Peptide coupling agents (e.g., TFFH) with an amine (R₂NH) | -CH₂CONR₂ | Standard method for amide bond formation applicable to amino acids. organic-chemistry.org |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | -CH₂CH₂OH | A powerful, non-selective method for reducing carboxylic acids to primary alcohols. masterorganicchemistry.com |

| NaBH₄ / I₂ | -CH₂CH₂OH | A selective system for the reduction of carboxylic acids. acs.org | |

| 1-Propanephosphonic acid cyclic anhydride (T3P®) then NaBH₄ | -CH₂CH₂OH | A mild and efficient two-step protocol that preserves stereochemistry in chiral molecules. core.ac.uk |

Conformational Analysis and Molecular Recognition Studies of 1 Aminocyclooctyl Acetic Acid

Elucidation of Preferred Conformations in Solution and Solid State

The three-dimensional arrangement of atoms in (1-aminocyclooctyl)acetic acid, both in its isolated state and when incorporated into larger molecules, dictates its interactions with biological targets. Determining these preferred shapes in different environments, such as in a crystal lattice (solid state) or dissolved in a solvent (solution), is crucial for understanding its function.

Spectroscopic Techniques for Conformational Probing

Spectroscopic methods are powerful tools for investigating the conformational preferences of molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable insights into the local geometry and hydrogen bonding patterns.

While specific spectroscopic data for this compound are not extensively reported in the literature, analysis of closely related cycloalkane amino acids, such as 1-aminocyclononane-1-carboxylic acid (Ac9c), offers a strong basis for inference. For peptides containing Ac9c, FT-IR absorption has been used to study the formation of intramolecular hydrogen bonds, which are indicative of specific secondary structures like β-turns and helices. nih.gov In deuterated chloroform, a solvent that promotes hydrogen bonding, oligopeptides of Ac9c show characteristic N-H stretching frequencies that suggest the presence of ordered structures. nih.gov

Similarly, ¹H NMR spectroscopy can reveal details about the local environment of protons within the molecule. Chemical shifts and coupling constants are sensitive to the dihedral angles of the cyclooctyl ring and the peptide backbone. For analogous constrained amino acids, NMR studies have been instrumental in determining the three-dimensional structure in solution. benthamdirect.com For this compound, one would expect a complex ¹H NMR spectrum due to the numerous, conformationally distinct protons of the cyclooctyl ring. The specific pattern of signals would provide a signature for the dominant ring conformation.

Table 1: Characteristic IR Absorption Bands for Related Compounds This table is based on general principles and data from analogous compounds, as specific data for this compound is not available.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | The broadness is due to hydrogen bonding. vscht.cz |

| N-H (Amine) | Stretching | 3500-3300 | Position can indicate hydrogen bonding. |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong absorption expected from the cyclooctyl ring. libretexts.org |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | A strong, characteristic absorption. scribd.com |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | |

| N-H (Amine) | Bending | 1650-1580 |

X-ray Crystallography of Derivatives and Conjugates

X-ray crystallography provides precise information about the molecular structure in the solid state, revealing bond lengths, bond angles, and torsion angles. While a crystal structure for this compound itself is not publicly available, the structures of derivatives or peptides containing this amino acid would be highly informative.

Computational Modeling and Molecular Dynamics Simulations

Computational methods offer a powerful complement to experimental techniques, allowing for the exploration of the full conformational space of a molecule and the quantification of the energies associated with different shapes.

Theoretical Prediction of Conformational Landscapes

The conformational landscape of this compound is inherently complex due to the flexibility of the cyclooctyl ring. Computational chemistry can be used to map this landscape and identify the most stable conformers. The cyclooctane (B165968) ring is known to have a complex potential energy surface with several low-energy minima, including the boat-chair, crown, and twist-chair-boat conformations.

Quantum mechanics calculations can be employed to determine the relative energies of these conformers for the substituted cyclooctyl ring in this compound. These calculations would account for the electronic effects of the amino and acetic acid substituents on the conformational preferences of the ring. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can then be used to explore how the molecule transitions between these different conformations. nih.gov These simulations are crucial for understanding the dynamic nature of the molecule in solution.

Table 2: Calculated Relative Energies of Cyclooctane Conformers This data is for the parent cyclooctane and serves as a basis for understanding the conformational possibilities of the this compound scaffold. The actual energies for the substituted compound may vary.

| Conformation | Symmetry | Relative Energy (kcal/mol) |

| Boat-Chair | Cₛ | 0.0 |

| Twist-Boat-Chair | C₂ | 0.7 |

| Crown | D₄d | 1.6 |

| Boat-Boat | C₂ᵥ | 2.1 |

| Chair-Chair | D₂ | 2.2 |

| Twist-Chair | D₂ | 2.5 |

| Data adapted from computational studies on cyclooctane. |

Free Energy Calculations for Conformational Transitions

While the potential energy landscape reveals the intrinsic stability of different conformers, the free energy landscape provides a more complete picture in solution by accounting for entropy and solvent effects. Free energy calculations can be used to determine the probability of finding the molecule in a particular conformation at a given temperature.

Methods such as metadynamics or umbrella sampling can be used in conjunction with MD simulations to calculate the free energy barriers between different conformational states. nih.gov This information is critical for understanding the kinetics of conformational change—that is, how quickly the molecule can switch between different shapes. For this compound, these calculations would reveal the most populated conformations in a given solvent and the energy required to transition between them. This is particularly important for molecular recognition, as the bioactive conformation may not necessarily be the lowest energy conformation.

Conformational Restraint Imparted by the Cyclooctyl Scaffold

The primary motivation for incorporating cyclic structures like the cyclooctyl ring into amino acids is to reduce their conformational flexibility. benthamdirect.com The eight-membered ring of this compound sterically hinders the rotation around the N-Cα and Cα-C bonds of the peptide backbone (the φ and ψ dihedral angles).

Integration of 1 Aminocyclooctyl Acetic Acid in Peptide and Peptidomimetic Design

Impact on Peptide Secondary Structure Induction and Stabilization

The constrained cyclic structure of (1-Aminocyclooctyl)acetic acid significantly influences the backbone dihedral angles of a peptide, thereby directing the formation and stabilization of specific secondary structures.

The propensity of an amino acid to favor an alpha-helical conformation is a key determinant of protein and peptide structure. nih.gov While short peptides often lack stable α-helical structures in solution, the incorporation of certain non-canonical amino acids can enhance helicity. nih.gov The α-helix is a common secondary structure motif in proteins, characterized by a right-handed coiled conformation where each backbone N-H group forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier. wikipedia.org The stability of an α-helix is influenced by the intrinsic helical propensity of its constituent amino acids. nih.gov For instance, alanine (B10760859) is known to be a strong helix-former, while proline and glycine (B1666218) are considered helix-disruptors. reddit.com The introduction of cyclic amino acids can enforce specific backbone torsion angles conducive to helical structures. For example, some cyclic residues have been shown to favor main chain geometries similar to those found in α-helices (φ, ψ ≈ ±60°, ±30°). nih.gov While specific data on the alpha-helix propensity of this compound is not extensively detailed in the provided results, the principle of using constrained residues to promote helical structures is well-established. nih.govresearchgate.net

Beta-turns are crucial elements of protein architecture, enabling the polypeptide chain to reverse its direction. iiitd.edu.in These structures typically involve four consecutive amino acid residues. iiitd.edu.in The incorporation of cyclic residues, such as 1-aminocyclopentane-1-carboxylic acid (Ac₅c) and 1-aminocyclohexane-1-carboxylic acid (Ac₆c), has been shown to induce γ-turn conformations in small peptides. nih.gov While γ-turns involve a three-residue sequence with a hydrogen bond between the C=O of the first residue and the N-H of the third, the principle of using cyclic constraints to promote turns is transferable. iiitd.edu.in The rigid cyclooctyl ring of this compound can pre-organize the peptide backbone into a turn-like conformation, thereby stabilizing β-turns. This is particularly valuable in the design of bioactive peptides that mimic the β-turn motifs of natural proteins. The stabilization of β-hairpin structures, which consist of two antiparallel β-strands connected by a loop or turn, can also be achieved by incorporating turn-inducing templates. nih.gov

| Cyclic Amino Acid | Observed Turn Type | Reference |

| 1-Aminocyclopentane-1-carboxylic acid (Ac₅c) | γ-turn | nih.gov |

| 1-Aminocyclohexane-1-carboxylic acid (Ac₆c) | γ-turn | nih.gov |

| d-Proline | β-turn | nih.gov |

The polyproline II (PPII) helix is a unique left-handed helical structure adopted by sequences of proline residues. nih.govwikipedia.org Unlike the α-helix, the PPII helix is more extended and does not rely on internal hydrogen bonds for stability. wikipedia.org Some γ-amino acids, due to their inherent conformational preferences, can lead to extended structures that resemble polyproline helices. researchgate.net The cyclooctyl ring of this compound can impose a rigid, extended conformation on the peptide backbone, potentially mimicking the structure of a PPII helix. This mimicry is significant as PPII helices are involved in numerous protein-protein interactions. nih.gov

| Helix Type | Handedness | Residues per Turn | Key Feature | Reference |

| Polyproline I (PPI) | Right-handed | ~3.3 | All cis peptide bonds | nih.govwikipedia.org |

| Polyproline II (PPII) | Left-handed | 3.0 | All trans peptide bonds, extended | nih.govwikipedia.org |

Beta-Turn Formation and Stabilization

Design Principles for Peptidomimetics Incorporating this compound

The unique structural properties of this compound make it a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net

A primary goal in peptidomimetic design is to replicate the bioactive conformation of a natural peptide. Many peptides exert their biological effects through specific structural motifs, such as α-helices or β-turns, that are responsible for binding to their targets. uq.edu.au By incorporating this compound, it is possible to constrain a synthetic peptide into a desired secondary structure, thereby mimicking the bioactive motif of a natural peptide. This conformational restriction can lead to enhanced binding affinity and specificity for the target receptor or enzyme. For example, if a bioactive peptide is known to adopt a β-turn at its active site, incorporating this compound can stabilize a similar turn in a smaller, more drug-like molecule.

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Peptidomimetics incorporating non-canonical amino acids are often more resistant to proteolytic cleavage. nih.gov The bulky cyclooctyl group of this compound can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the metabolic stability of the peptidomimetic. vulcanchem.com This enhanced resistance to enzymatic degradation leads to a longer in vivo half-life and improved bioavailability. One common strategy to overcome proteolytic vulnerability is the substitution of L-amino acids with their D-amino acid counterparts or with other unnatural building blocks. researchgate.net The incorporation of this compound is another effective strategy to achieve this goal. nih.govvulcanchem.com

Mimicry of Bioactive Peptide Motifs

Applications in Solid-Phase Peptide Synthesis Methodologies

The incorporation of non-natural amino acids into peptide chains is a key strategy for developing peptidomimetics—molecules that mimic peptides but have modified properties such as enhanced stability and bioactivity. wikipedia.org this compound, as a synthetic amino acid with a bulky, conformationally restricted cyclic structure, is a valuable building block in this context. Its integration into peptide sequences is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). fiveable.meopenaccessjournals.com

SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of an amino acid chain anchored to an insoluble polymer resin. nih.govbachem.com The general process involves repeated cycles of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing steps. bachem.compeptide.com Non-natural amino acids like this compound can be incorporated into the peptide sequence at specific positions using this methodology, provided they are appropriately protected (e.g., with an Fmoc group) to be compatible with the synthesis chemistry. nih.govbham.ac.uk

The introduction of this compound serves several purposes in peptidomimetic design. Its rigid cyclooctyl ring introduces significant conformational constraints on the peptide backbone. This can lock the peptide into a specific three-dimensional structure, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand and enhancing binding affinity to its target receptor. americanpharmaceuticalreview.comnih.gov Furthermore, the unnatural structure can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural amino acids, thus improving the pharmacokinetic profile of the resulting peptidomimetic. researchgate.netfrontiersin.org

Derivatives of cyclic amino acids are also used as specialized linkers in SPPS. For instance, related structures are employed to construct biologically active conjugates, such as antibody-drug conjugates (ADCs). iris-biotech.de In this role, the cyclic scaffold provides a stable connection point between the peptide and another molecule, like a drug or a labeling agent. The use of this compound and similar structures in the solid-phase synthesis of complex peptides, such as GLP-1 analogues, highlights their utility in modern drug discovery. googleapis.com

Table 1: Key Methodologies in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Purpose | Common Reagents |

| Resin Loading | The first amino acid is covalently attached to an insoluble polymer support (resin). bachem.com | To provide a solid anchor for the growing peptide chain, simplifying purification. bachem.com | 2-Chlorotrityl chloride resin, Wang resin |

| Deprotection | Removal of the temporary Nα-protecting group from the attached amino acid. nih.gov | To expose the amine group for the next coupling reaction. peptide.com | Piperidine (B6355638) (for Fmoc), Trifluoroacetic acid (TFA) (for Boc) |

| Coupling | Activation and addition of the next Nα-protected amino acid to the growing chain. nih.gov | To form a peptide bond and extend the sequence. peptide.com | HBTU, HATU, DIC/HOBt |

| Washing | Rinsing the resin with various solvents after deprotection and coupling steps. bachem.com | To remove excess reagents and soluble by-products, ensuring high purity. peptide.com | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Cleavage | Release of the completed peptide from the resin support and removal of side-chain protecting groups. rsc.org | To obtain the final, purified peptide in solution. rsc.org | Trifluoroacetic acid (TFA) with scavengers |

Development of Spin-Labeled Peptides for Biophysical Studies

Biophysical techniques are essential for understanding the structure, dynamics, and interactions of peptides. One powerful method is Electron Paramagnetic Resonance (EPR) spectroscopy, which requires the introduction of a paramagnetic probe, or "spin label," into the molecule of interest. fapesp.br The development of spin-labeled amino acids that can be incorporated directly into a peptide's backbone during synthesis has revolutionized the field. nih.govnih.gov

The core principle involves using an amino acid that contains a stable free radical, typically a nitroxide moiety. fapesp.br When this spin-labeled amino acid is part of a peptide, its EPR spectrum provides detailed information about the local environment, including backbone dynamics, secondary structure, and accessibility to solvents. nih.gov By incorporating two such labels, distances between specific points in the peptide can be measured, offering crucial insights into its three-dimensional fold and conformational changes upon interaction with membranes or proteins. nih.govmpg.de

A key requirement for an effective spin-labeled amino acid is a rigid structure that minimizes the independent motion of the label relative to the peptide backbone. nih.gov This ensures that the EPR signal accurately reflects the dynamics of the peptide itself, rather than just the wobbling of the label. fapesp.br The most widely used spin-labeled amino acid, TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), features a nitroxide group integrated into a piperidine ring, making it a rigid, cyclic α-amino acid. nih.govnih.gov Its success has spurred the design of other probes, such as TOPP, which also features a nitroxide within a rigid heterocyclic structure designed for incorporation into peptides. mpg.de

While direct spin-labeling of this compound is not prominently documented, its inherent structural properties make it an excellent candidate for the development of novel spin probes. The conformationally constrained eight-membered ring provides a rigid scaffold, analogous to the piperidine ring of TOAC. nih.gov A synthetic strategy could involve attaching a nitroxide-containing group to the cyclooctyl ring, creating a new spin-labeled, non-natural amino acid. Such a probe, when incorporated into peptides via SPPS, could offer unique advantages for biophysical studies, potentially reporting on molecular dynamics from a different and less perturbing structural context than existing labels. mpg.de

Table 2: Comparison of Spin-Labeled Amino Acids for EPR Studies

| Spin Label | Core Structure | Key Features | Primary Application |

| TOAC | Piperidine Ring | Rigid cyclic α-amino acid; nitroxide integrated into the backbone. nih.gov | Analyzing backbone dynamics and peptide secondary structure. nih.gov |

| MTSL (attached to Cysteine) | Pyrroline Ring | Attached to the side chain of a cysteine residue (Site-Directed Spin Labeling - SDSL). nih.gov | Studying solvent accessibility and dynamics of specific side chains. nih.gov |

| TOPP | Piperazine Ring | Unnatural α- or β-amino acid with a nitroxide group in a defined orientation. mpg.de | Distance measurements and investigation of peptide secondary structures. mpg.de |

| Potential this compound derivative | Cyclooctane (B165968) Ring | Provides a large, conformationally restricted scaffold. | Potential for creating novel probes with different dynamic reporting properties. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Role of the Cyclooctyl Moiety in Biological Interactions

The cyclooctyl group of (1-Aminocyclooctyl)acetic acid plays a crucial role in its biological activity. This large, flexible ring system can significantly influence how the molecule interacts with biological targets. The conformational flexibility of the cyclooctyl ring allows it to adopt various shapes, potentially enabling it to fit into binding pockets of enzymes and receptors that are inaccessible to smaller or more rigid cyclic structures.

This conformational adaptability can be a double-edged sword. While it can lead to enhanced binding affinity by allowing the molecule to optimize its interactions within a binding site, it can also result in a loss of specificity. Therefore, understanding the preferred conformations of the cyclooctyl moiety in different biological environments is key to designing more potent and selective ligands.

Comparative Studies with Other Cyclic and Branched Amino Acid Analogs

For instance, comparing this compound with its smaller ring counterparts, such as (1-Aminocyclopentyl)acetic acid and (1-Aminocyclobutyl)acetic acid, can reveal the impact of ring size on receptor binding and cellular uptake. vulcanchem.comscirp.orgchemscene.com Studies have shown that even subtle changes in the cyclic structure can lead to significant differences in biological outcomes. For example, the stereochemistry and ring conformation of 2-(2-aminocyclopentyl)acetic acid, a structural analog, have been found to significantly influence its reactivity and interactions with biological targets. vulcanchem.com

Furthermore, comparisons with branched-chain amino acids can highlight the role of the cyclic constraint in pre-organizing the molecule for binding. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. The table below summarizes key structural features of various cyclic amino acid analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |

| (1-Aminocyclobutyl)acetic acid | C6H11NO2 | 129.16 | 4 |

| (1-Aminocyclopentyl)acetic acid | C7H13NO2 | 143.18 | 5 |

| This compound | C10H19NO2 | 185.26 | 8 |

This table presents a comparison of the basic chemical properties of this compound and its smaller cyclic analogs.

Stereochemical Influences on SAR and Biological Activity

Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The spatial arrangement of the amino and acetic acid groups relative to the cyclooctyl ring can dramatically affect how the molecule interacts with its biological target. Different stereoisomers can exhibit vastly different potencies and even different biological activities altogether.

For example, in other cyclic amino acid systems, the relative orientation of functional groups has been shown to be crucial for activity. The configuration of constituent amino acids in cyclic dipeptides, for instance, can significantly influence their cytotoxic effects. mdpi.com Similarly, the absolute stereochemistry of homo-β-proline has been shown to be critical for its activity as a GABA agonist. acs.org Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential for a complete understanding of its SAR.

Rational Design of Ligands Based on SAR Derived from this compound Scaffolds

The insights gained from SAR and SPR studies of this compound and its analogs provide a solid foundation for the rational design of new and improved ligands. nih.govnih.govrsc.org By understanding which structural features are critical for activity, medicinal chemists can systematically modify the scaffold to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.

For example, if a particular conformation of the cyclooctyl ring is found to be optimal for binding, the scaffold can be modified to favor that conformation. This can be achieved through the introduction of additional substituents or by incorporating the cyclooctyl ring into a more rigid bicyclic or spirocyclic system. Computational modeling and cryo-electron microscopy are powerful tools that can be used to guide these design efforts. nih.gov

The development of novel ligands based on the this compound scaffold holds promise for the discovery of new therapeutics for a variety of diseases. Continued research in this area will undoubtedly lead to a deeper understanding of the complex interplay between molecular structure and biological function.

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Molecular Probes for Target Identification

While direct evidence for the use of (1-Aminocyclooctyl)acetic acid in molecular probes is limited in the reviewed literature, the synthesis of related cyclic amino acid analogs for such purposes is established. For instance, radioactive probes, such as 18F-labeled analogs of arginase inhibitors, have been synthesized for molecular imaging, which is crucial for detecting and monitoring diseases where specific enzymes are overexpressed. nih.gov This highlights the potential for isotopically labeled versions of this compound to be developed as probes for positron emission tomography (PET) imaging to identify and study biological targets in vivo. The general principle involves incorporating a positron-emitting isotope into the molecular structure of a compound known to bind to a specific target, thereby allowing for its non-invasive visualization and quantification.

Strategies for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a challenging class of targets in drug discovery due to their large and often flat contact surfaces. rsc.org Peptides and peptidomimetics are valuable tools for modulating PPIs because they can cover larger surface areas than typical small molecules. rsc.orgmdpi.com The incorporation of conformationally constrained non-natural amino acids, such as this compound, is a key strategy in designing potent and stable PPI modulators. mdpi.com

The rigid cyclooctyl scaffold can help to lock the peptide backbone into a specific bioactive conformation, which can enhance binding affinity to the target protein interface. mdpi.com This pre-organization reduces the entropic penalty upon binding. Furthermore, the non-natural structure can confer resistance to proteolytic degradation, a major drawback of natural peptide-based therapeutics. mdpi.com For example, cyclic peptides have been successfully designed to inhibit the RbAp48/MTA1 interaction with nanomolar affinity by mimicking a linear amino acid motif. mdpi.com While not specifically mentioning the cyclooctyl moiety, this demonstrates the power of using cyclic constraints to create effective PPI inhibitors.

Development of Enzyme Inhibitors and Modulators

The development of enzyme inhibitors is a cornerstone of medicinal chemistry. Analogs of this compound have been investigated as inhibitors for various enzymes. For instance, structural analogs featuring aminocyclopentyl and aminocyclobutyl groups have shown inhibitory activity against enzymes like Thrombin-activatable fibrinolysis inhibitor (TAFIa) and AKT kinases. nih.govresearchgate.net

One study on TAFIa inhibitors explored structural modifications of an imidazole (B134444) acetic acid scaffold. nih.gov This work led to the discovery of an aminocyclopentyl analog that demonstrated potent TAFIa inhibition with a 1 nM IC₅₀ value. nih.gov Another research effort identified an allosteric AKT inhibitor, ARQ 092, which features a (1-Aminocyclobutyl)phenyl moiety. researchgate.net The co-crystal structure confirmed that the cyclobutylamine (B51885) group plays a key role in the allosteric inhibition of the AKT1 enzyme. researchgate.net These examples underscore the utility of small aminocycloalkane rings in achieving potent and selective enzyme inhibition. While direct data on this compound as an enzyme inhibitor was not prominent in the search results, the principles derived from its smaller ring-sized analogs are applicable.

Table 1: Examples of Enzyme Inhibition by (1-Aminocycloalkyl)acetic Acid Analogs

| Compound Class/Analog | Target Enzyme | Key Findings |

| Aminocyclopentyl analog of imidazole acetic acid | Thrombin-activatable fibrinolysis inhibitor (TAFIa) | Potent inhibitor with an IC₅₀ of 1 nM. nih.gov |

| 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine | AKT1, AKT2, AKT3 | Allosteric inhibitor with potent enzymatic and cellular activity. researchgate.net |

Conjugation Chemistry for Bioconjugates and Material Science

The fields of bioconjugation and material science often leverage the unique properties of biomolecules by linking them to synthetic polymers or surfaces. sigmaaldrich.com This creates biohybrid materials with novel functions. The amino and carboxylic acid groups of this compound make it a suitable candidate for such conjugation chemistry. These functional groups allow for covalent attachment using standard peptide coupling or amidation reactions.

While specific examples utilizing this compound were not found, the general strategy involves using amino acids to bridge biological and synthetic components. sigmaaldrich.com For instance, biomolecules can be functionalized with non-canonical amino acids containing azide (B81097) or alkyne groups, which can then be efficiently linked to polymers using "click" chemistry. sigmaaldrich.com The rigid cyclooctyl structure of this compound could be used to introduce specific spacing and conformational constraints within these biohybrid materials, potentially influencing their self-assembly and recognition properties.

Applications in Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool for accelerating drug discovery by generating large, diverse collections of molecules for high-throughput screening. vapourtec.comnih.gov The use of unique building blocks, or scaffolds, is essential for creating libraries with novel chemical structures and biological activities. This compound, as a bifunctional building block, is well-suited for inclusion in combinatorial library synthesis. squarix.de

The "libraries from libraries" approach involves chemically modifying existing compound collections to generate new ones with different properties. mdpi.com Incorporating a scaffold like this compound can transform a library of peptides into a collection of peptidomimetics with enhanced drug-like properties, such as increased metabolic stability. mdpi.com The synthesis can be performed on a solid support, which is amenable to automation and the creation of large numbers of compounds. nih.gov For example, the synthesis of 1,4-benzodiazepines was achieved on a solid pin support using various amino acids as building blocks. nih.gov The inclusion of this compound in such a synthesis would yield a library of benzodiazepines with a unique cyclooctyl substitution, providing novel structures for screening against various biological targets. nih.gov

Advanced Methodologies and Future Research Trajectories

High-Throughput Screening of (1-Aminocyclooctyl)acetic Acid Derived Libraries

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity. mdpi.com This technology is particularly well-suited for exploring the potential of libraries derived from this compound.

The core principle of HTS involves the miniaturization and automation of assays to test thousands, or even hundreds of thousands, of compounds per day. mdpi.com For libraries based on this compound, this process would typically involve several key stages:

Target Identification: The first step is to identify a specific biological target, such as an enzyme or a receptor, that is implicated in a disease process.

Assay Development: A robust and sensitive assay is then developed to measure the effect of the test compounds on the target. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay assessing a cellular response.

Library Screening: The this compound-derived library, which would consist of a diverse collection of structural analogues, is then screened using the automated HTS platform. medinadiscovery.com

Hit Identification and Confirmation: Compounds that show significant activity in the primary screen, known as "hits," are then subjected to further testing to confirm their activity and determine their potency. plos.org

The application of HTS to this compound derivatives offers the potential to rapidly identify lead compounds for a variety of therapeutic areas. The efficiency of this approach significantly reduces the time and cost associated with early-stage drug discovery. mdpi.com

Table 1: High-Throughput Screening (HTS) Process for this compound Libraries

| Stage | Description | Key Considerations |

| Library Design & Synthesis | Creation of a diverse set of this compound derivatives with varied functional groups and stereochemistry. | Structural diversity, synthetic feasibility, and purity of compounds. |

| Assay Miniaturization | Adapting the biological assay to a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. | Maintaining assay performance and sensitivity at small volumes. |

| Robotics & Automation | Utilization of robotic systems for liquid handling, plate transport, and data acquisition. | Precision, accuracy, and reliability of the automated systems. |

| Data Analysis & Hit Selection | Computational analysis of large datasets to identify active compounds ("hits") based on predefined criteria. | Statistical significance, removal of false positives, and prioritization of hits. |

Integration with Chemoinformatic and AI-Driven Drug Design Platforms

The integration of chemoinformatic and artificial intelligence (AI)-driven platforms is revolutionizing the field of drug design, and these technologies hold immense promise for the development of novel therapeutics based on the this compound scaffold. nih.gov AI and machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and accuracy than traditional methods. mdpi.com

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. nih.gov These models use computational methods to correlate the structural features of molecules with their biological activities. For this compound derivatives, QSAR models could be used to predict the therapeutic potential of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

The use of AI also extends to predicting the three-dimensional structure of protein targets and analyzing their binding sites, which is crucial for structure-based drug design. mdpi.com This allows for the virtual screening of this compound libraries to identify compounds that are likely to bind to a specific target with high affinity.

Exploration in Novel Biomaterial and Supramolecular Assembly Applications

The unique structural characteristics of this compound, particularly its cyclic amino acid nature, make it an intriguing building block for the development of novel biomaterials and for applications in supramolecular assembly. The rigid, yet flexible, cyclooctyl ring can impart specific conformational constraints, influencing how these molecules self-assemble into larger, ordered structures.

In the realm of biomaterials, derivatives of this compound could be explored for the synthesis of biodegradable polymers. athensjournals.gr The incorporation of this non-natural amino acid into peptide or polymer backbones could lead to materials with tailored physical and biological properties, such as enhanced stability, specific cell adhesion characteristics, or controlled degradation rates. These materials could find applications in tissue engineering, drug delivery systems, and medical implants.

Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—to create complex, well-defined architectures from smaller molecular components. The functional groups of this compound (the amino and carboxylic acid groups) provide ideal handles for directing these interactions. By modifying the cyclooctyl ring with additional functional groups, it may be possible to program the self-assembly of these molecules into specific nanostructures, such as nanotubes, vesicles, or gels. These supramolecular assemblies could have applications in areas like biosensing, catalysis, and controlled release systems.

Development of Advanced Analytical Techniques for Characterization in Complex Biological Systems

The effective development and application of this compound and its derivatives in biological contexts necessitate sophisticated analytical techniques for their characterization. researchgate.net As these compounds are investigated in increasingly complex biological matrices, such as cell lysates, plasma, or tissues, the ability to accurately detect and quantify them becomes paramount. researchgate.net

Recent advancements in analytical chemistry offer powerful tools for this purpose. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) provide high-resolution separation of compounds from complex mixtures. researchgate.net When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), these techniques offer exceptional sensitivity and selectivity for identifying and quantifying specific molecules. researchgate.net This combination, often referred to as LC-MS/MS, is a cornerstone of modern bioanalysis.

For detailed structural elucidation, especially of complex derivatives or metabolites of this compound, nuclear magnetic resonance (NMR) spectroscopy is an invaluable tool. irjes.com Advanced NMR techniques, including two-dimensional methods, can provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Furthermore, the development of novel spectrometric methods is crucial for understanding the behavior of these compounds at the nanoscale, particularly if they are incorporated into nanoparticles or other delivery systems. nih.gov Techniques like single-particle inductively coupled plasma mass spectrometry (SP-ICP-MS) can provide information on the elemental composition and concentration of individual nanoparticles. nih.gov

Table 2: Advanced Analytical Techniques for this compound Characterization

| Technique | Principle | Application in this compound Research |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. | Quantification in biological fluids, metabolite identification, pharmacokinetic studies. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Structure confirmation of novel derivatives, identification of unknown metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, conformational analysis, studying interactions with biological macromolecules. irjes.com |

| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary filled with an electrolyte. | Analysis of charged derivatives, enantiomeric separation. nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives presents an opportunity to apply the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. By adopting more environmentally benign synthetic routes, the chemical industry can minimize its environmental footprint and enhance the sustainability of its processes.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. solubilityofthings.com Key principles that are particularly relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or bio-based solvents.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to increase efficiency and reduce waste. solubilityofthings.com

For example, traditional synthetic methods might involve the use of hazardous reagents or generate significant amounts of waste. A greener approach to synthesizing this compound could involve the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild reaction conditions. Another strategy could be the use of microwave-assisted synthesis, which can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods. athensjournals.gr

By embracing green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmental stewardship in the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Aminocyclooctyl)acetic acid, and how does its eight-membered cyclooctyl ring influence reaction conditions?

- Methodological Answer : Cyclic amino acid derivatives like this compound are typically synthesized via ring-opening alkylation or carboxylation of pre-formed cycloalkane precursors. For cyclooctyl derivatives, the larger ring size (vs. cyclohexyl analogs) increases steric hindrance, requiring longer reaction times or elevated temperatures to achieve nucleophilic substitution. For example, cyclohexyl analogs are synthesized using reductive amination of ketones followed by carboxylation . Adapting this for cyclooctane may necessitate high-pressure conditions or organometallic catalysts to stabilize intermediates. Purity can be verified via LC-MS, referencing spectral libraries for cyclooctyl compounds .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm cyclooctyl ring geometry and amine/carboxylate functional groups. Compare chemical shifts to cyclohexyl analogs (e.g., 1-Aminocyclohexanecarboxylic acid: δ ~1.5 ppm for cyclohexyl protons) . High-resolution mass spectrometry (HRMS) with ESI ionization ensures molecular ion accuracy (expected m/z ~187.18 for C₁₀H₁₇NO₂). Pair with reversed-phase HPLC (C18 column, 0.1% TFA mobile phase) to assess purity, noting retention time shifts due to the cyclooctyl ring’s hydrophobicity .

Q. What stability challenges arise when handling this compound in aqueous solutions, and how can they be mitigated?

- Methodological Answer : The cyclooctyl ring’s strain and amine group make the compound prone to hydrolysis or oxidation. Stability studies under varying pH (4–9) and temperature (4–37°C) are critical. Use buffered solutions (e.g., phosphate buffer pH 7.4) to minimize degradation. Lyophilization improves long-term storage. Monitor degradation via UV-Vis (amine group absorbance at ~210 nm) and validate with TLC (silica gel, n-butanol:acetic acid:water 4:1:1) .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study this compound’s role in bacterial or enzymatic systems?

- Methodological Answer : Label the compound with ¹³C or ¹⁵N isotopes and track incorporation into metabolic pathways using GC-MS or NMR. For example, in Acetobacter spp., MFA revealed ethanol-to-acetate flux changes when ADH enzymes were overexpressed . Adapt this by incubating this compound with bacterial lysates and quantifying intermediates (e.g., acetyl-CoA derivatives). Use software like COBRApy to model flux distributions and identify rate-limiting steps .

Q. What proteomic strategies can elucidate interactions between this compound and target enzymes, such as dehydrogenases or synthetases?

- Methodological Answer : Employ affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates. Identify candidates via 2D-PAGE and MALDI-TOF/TOF (e.g., upregulated heat shock proteins like DnaK in Acetobacter under acid stress ). Validate interactions using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For enzyme inhibition assays, monitor activity changes in ADH or aconitase with/without the compound .

Q. How does the cyclooctyl ring’s conformational flexibility impact the compound’s binding affinity in protein-ligand docking studies?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to compare cyclooctyl vs. cyclohexyl derivatives. The cyclooctyl ring’s “boat-chair” conformers increase entropic penalties upon binding but may enhance selectivity for hydrophobic enzyme pockets. Docking into homology models (e.g., PQQ-dependent ADH from Acetobacter pasteurianus) using AutoDock Vina can predict binding modes. Experimentally, test affinity via isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of cyclic amino acids: How to resolve conflicts when designing experiments with this compound?

- Methodological Answer : Literature may conflict due to varying purity grades or solvent systems (e.g., aqueous vs. DMSO). Reassess solubility via shake-flask method: Saturate the compound in buffers (pH 3–10) at 25°C, filter, and quantify via UV absorbance. Compare to cyclohexyl analogs (e.g., 1-Aminocyclohexanecarboxylic acid: ~50 mg/mL in water ). If discrepancies persist, verify via ¹H NMR in D₂O to detect dissolved vs. precipitated fractions .

Experimental Design Considerations

Q. What controls are essential when assessing this compound’s cytotoxicity in cell culture studies?

- Methodological Answer : Include structurally similar controls (e.g., 1-Aminocyclohexanecarboxylic acid) and a carboxylate-free analog (e.g., cyclooctylamine). Use resazurin assays for viability and ROS probes (e.g., DCFH-DA) to detect oxidative stress. For bacterial systems, compare growth curves in minimal media ± the compound, referencing acetic acid tolerance mechanisms in Acetobacter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.